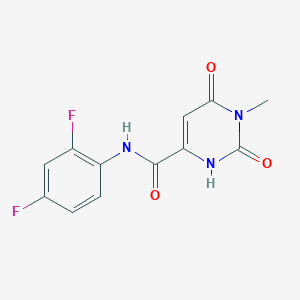![molecular formula C16H9F3N4 B3128046 1-Phenyl-4-(trifluoromethyl)[1,2,4]triazolo[4,3-a]quinoxaline CAS No. 338773-43-6](/img/structure/B3128046.png)
1-Phenyl-4-(trifluoromethyl)[1,2,4]triazolo[4,3-a]quinoxaline
Übersicht
Beschreibung
1-Phenyl-4-(trifluoromethyl)[1,2,4]triazolo[4,3-a]quinoxaline is a derivative of quinoxaline, a nitrogen-containing heterocyclic compound . It has been synthesized for potential antiviral and antimicrobial applications . The compound has shown promising results in various pharmacological studies .
Synthesis Analysis
The compound can be synthesized via aromatic nucleophilic substitution of 4-chloro-8-methyl [1,2,4]triazolo [4,3- a ]quinoxaline-1-amine with different amines and triazole-2-thiol .Molecular Structure Analysis
The molecular structure of this compound includes a triazoloquinoxaline core, which is a fused ring system combining a triazole and a quinoxaline .Chemical Reactions Analysis
The compound has been evaluated for its DNA intercalation activities as an anticancer agent . It has shown good DNA-binding affinities .Wissenschaftliche Forschungsanwendungen
Antidepressant Potential and Adenosine Receptor Affinity
Compounds from the 4-amino[1,2,4]triazolo[4,3-a]quinoxaline class, closely related to 1-Phenyl-4-(trifluoromethyl)[1,2,4]triazolo[4,3-a]quinoxaline, have been studied for their antidepressant potential. These compounds reduce immobility in Porsolt's behavioral despair model in rats, indicating possible rapid-acting antidepressant effects. Additionally, many of these compounds show high affinity for adenosine A1 and A2 receptors, which could be relevant in various neurological conditions (Sarges et al., 1990).
Antimicrobial Applications
The synthesis of various quinoxaline derivatives, including 1,2,4-triazolo[4,3-a]quinoxalines, has been explored for their antimicrobial properties. Compounds in this class have shown promising antifungal and antibacterial activities, suggesting their potential as antimicrobial agents (El‐Hawash et al., 1999), (Badran et al., 2003).
Crystal Structures and Supramolecular Arrangements
The crystal structures of 1-aryl-[1,2,4]triazolo[4,3-a]quinoxaline derivatives have been examined. These studies are significant in understanding the molecular and supramolecular interactions of these compounds, which can influence their pharmacological properties (Nogueira et al., 2017).
Anticonvulsant Properties
Research has explored the anticonvulsant potential of 1,2,4-triazolo[4,3-a]quinoxaline derivatives. These compounds have demonstrated efficacy in maximal electroshock (MES) tests, indicating their potential in treating seizure disorders (Guan et al., 2007), (Guan et al., 2009).
Antitubercular Activity
The antitubercular activity of 1-aryl-4-methyl-1,2,4-triazolo[4,3-a]quinoxalines has been investigated, with certain derivatives displaying significant activity against tuberculosis-causing bacteria (Sekhar et al., 2011).
Anticancer Potential
A series of 1,2,4-triazolo[4,3-a]-quinoline derivatives have been synthesized with a focus on their potential anticancer activity. These compounds have been evaluated against various cancer cell lines, showing promising results (Reddy et al., 2015).
Wirkmechanismus
Zukünftige Richtungen
The compound has shown promising results in initial studies, particularly in its DNA intercalation activities . Future research could focus on optimizing its structure to enhance its anticancer properties . Additionally, its potential as an antiviral and antimicrobial agent could be further explored .
Eigenschaften
IUPAC Name |
1-phenyl-4-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]quinoxaline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H9F3N4/c17-16(18,19)13-15-22-21-14(10-6-2-1-3-7-10)23(15)12-9-5-4-8-11(12)20-13/h1-9H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OSWFJXGNEVQSJB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NN=C3N2C4=CC=CC=C4N=C3C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H9F3N4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-(2-Phenyl-1,3-thiazol-4-yl)-5-[[3-(trifluoromethyl)phenyl]methylsulfanyl]-1,3,4-oxadiazole](/img/structure/B3127969.png)
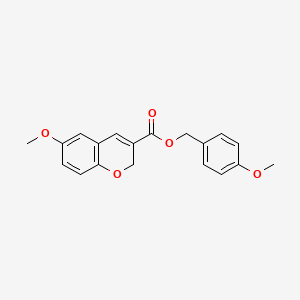
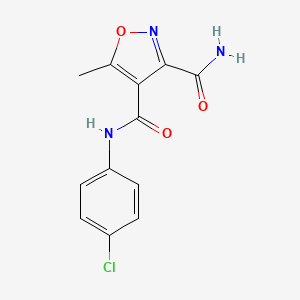
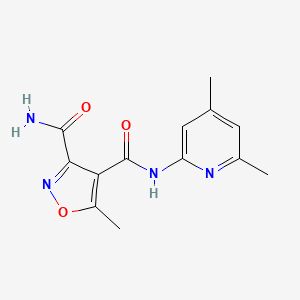
![N'-[1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-2-oxopyrimidin-4-yl]-N,N-dimethylmethanimidamide](/img/structure/B3127980.png)
![N,3-bis(2,4-dichlorophenyl)-6-(trifluoromethyl)-1H-pyrazolo[4,3-b]pyridine-1-carboxamide](/img/structure/B3127994.png)
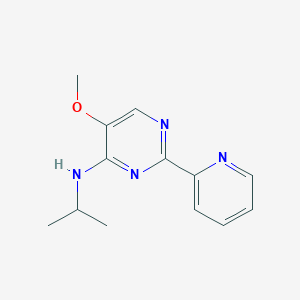
![ethyl N-[2-[2-[[3-chloro-5-(trifluoromethyl)pyridin-2-yl]amino]ethylamino]pyridin-3-yl]methanimidate](/img/structure/B3128009.png)
![N-[2-[2-[[3-chloro-5-(trifluoromethyl)pyridin-2-yl]amino]ethylamino]pyridin-3-yl]-2,2,2-trifluoroacetamide](/img/structure/B3128015.png)
![Spiro-[N-benzylpiperidine-4',1-(1,2,3,4-tetrahydro-beta-carboline(4-methylbenzamide))]](/img/structure/B3128016.png)
![N-(4-chlorophenyl)-2-[3-(trifluoromethyl)-2-quinoxalinyl]-1-hydrazinecarboxamide](/img/structure/B3128028.png)
![Methyl 5-(2-(4-((4-chlorophenyl)sulfanyl)-3-(2,6-dichlorophenyl)isoxazolo[4,5-c]pyridin-7-yl)vinyl)-3-(2,6-dichlorophenyl)-4-isoxazolecarboxylate](/img/structure/B3128033.png)
![2-(3-Methylphenyl)-2-[3-(trifluoromethyl)quinoxalin-2-yl]acetonitrile](/img/structure/B3128053.png)
